h-d-Lys(boc)-ome.hcl

Peptide Stability Protease Resistance D-Amino Acid Substitution

H-D-Lys(Boc)-OMe.HCl, also known as Nε-Boc-D-lysine methyl ester hydrochloride, is a protected D-amino acid derivative with the molecular formula C₁₂H₂₅ClN₂O₄ and a molecular weight of 296.79 g/mol. It is a fundamental building block in peptide synthesis, featuring a tert-butyloxycarbonyl (Boc) group protecting the ε-amino functionality of the lysine side chain and a methyl ester (OMe) protecting the α-carboxyl group.

Molecular Formula C12H25ClN2O4
Molecular Weight 296.79
CAS No. 66494-53-9
Cat. No. B3029447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-d-Lys(boc)-ome.hcl
CAS66494-53-9
Molecular FormulaC12H25ClN2O4
Molecular Weight296.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
InChIInChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1
InChIKeyNANRHOPPXCBHGI-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Lys(Boc)-OMe.HCl (CAS 66494-53-9): A Key D-Amino Acid Building Block for Peptide Synthesis


H-D-Lys(Boc)-OMe.HCl, also known as Nε-Boc-D-lysine methyl ester hydrochloride, is a protected D-amino acid derivative with the molecular formula C₁₂H₂₅ClN₂O₄ and a molecular weight of 296.79 g/mol . It is a fundamental building block in peptide synthesis, featuring a tert-butyloxycarbonyl (Boc) group protecting the ε-amino functionality of the lysine side chain and a methyl ester (OMe) protecting the α-carboxyl group . This protection scheme enables its use in both solution-phase and solid-phase peptide synthesis (SPPS) to incorporate D-lysine residues with controlled stereochemistry .

Why H-D-Lys(Boc)-OMe.HCl Cannot Be Replaced by Common Lysine Analogs


Generic substitution with common lysine derivatives like Boc-Lys-OMe.HCl (CAS 55757-60-3) or H-Lys(Boc)-OMe.HCl (CAS 2389-48-2) introduces critical functional and stereochemical incompatibilities. H-D-Lys(Boc)-OMe.HCl is specifically designed for orthogonal protection strategies where the ε-amino group is Boc-protected, leaving the α-amino group free for coupling . This contrasts with Boc-Lys-OMe.HCl, which protects the α-amino group, thereby blocking the site of peptide bond formation and necessitating an additional deprotection step before coupling [1]. Furthermore, the D-stereochemistry of H-D-Lys(Boc)-OMe.HCl is essential for applications requiring enhanced proteolytic stability in the final peptide product, a property not conferred by L-isomers [2].

Quantitative Differentiation of H-D-Lys(Boc)-OMe.HCl: Comparative Evidence for Informed Procurement


Enhanced Proteolytic Stability via D-Amino Acid Incorporation

The D-stereochemistry of H-D-Lys(Boc)-OMe.HCl is critical for enhancing the proteolytic stability of synthetic peptides. In a study of antimicrobial peptides, replacing all L-lysine and L-arginine residues with D-amino acids (including D-lysine) resulted in 'remarkable stability' towards proteases compared to the all-L-amino acid analog [1]. This is because proteases are typically specific for L-amino acid peptide bonds and cannot efficiently cleave bonds involving D-amino acids [2].

Peptide Stability Protease Resistance D-Amino Acid Substitution Therapeutic Peptides

Orthogonal Protection Strategy: Nε-Boc vs. Nα-Boc Differentiation

H-D-Lys(Boc)-OMe.HCl features an ε-amino Boc protection, leaving the α-amino group free for immediate coupling in peptide synthesis. In contrast, Boc-Lys-OMe.HCl (CAS 55757-60-3) protects the α-amino group, which must be deprotected before coupling can occur [1]. This fundamental difference in protection site defines their orthogonal compatibility. The Nε-Boc protection in H-D-Lys(Boc)-OMe.HCl is specifically stable to the acidic conditions used for α-amino deprotection in Boc-SPPS, allowing for selective and sequential manipulation of the lysine side chain .

Orthogonal Protection Solid-Phase Peptide Synthesis Boc Chemistry Selective Deprotection

HPLC Purity Benchmarking for Reliable Peptide Synthesis

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of peptide synthesis building blocks. Reputable suppliers specify a minimum purity of ≥ 98% (HPLC) for H-D-Lys(Boc)-OMe.HCl . This high purity level is critical because impurities can lead to truncated peptide sequences, incorrect modifications, and compromised final product quality [1]. While comparable purity levels (e.g., 98% HPLC) are also specified for H-Lys(Boc)-OMe.HCl (CAS 2389-48-2) , the selection of the correct stereoisomer (D- vs. L-) at this purity grade remains the key procurement decision.

Purity Specification HPLC Analysis Peptide Synthesis Reagent Quality Control

Primary Research and Industrial Applications for H-D-Lys(Boc)-OMe.HCl


Synthesis of Protease-Resistant Therapeutic Peptides

This compound is the preferred building block for synthesizing therapeutic peptides where enhanced in vivo stability is required. The D-lysine residue it introduces confers resistance to proteolytic degradation, a critical attribute for peptide-based drug candidates [1]. Researchers developing antimicrobial peptides, peptide hormones, or peptide mimetics with improved half-lives should prioritize this D-amino acid derivative.

Orthogonal Protection Strategies in Complex Peptide Synthesis

H-D-Lys(Boc)-OMe.HCl is specifically designed for synthetic routes requiring orthogonal protection of the lysine ε-amine. Its Nε-Boc protection is stable to the acidic conditions used for α-amino deprotection in Boc-chemistry SPPS . This enables the selective and sequential modification of the lysine side chain, which is essential for the synthesis of branched peptides, cyclic peptides, and peptides with site-specific conjugations.

Incorporation of D-Lysine into Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, substituting an L-amino acid with its D-enantiomer is a common strategy to probe structure-activity relationships (SAR). H-D-Lys(Boc)-OMe.HCl allows for the precise introduction of D-lysine into a peptide sequence, enabling researchers to assess the impact of stereochemistry on biological activity, receptor binding, and metabolic stability [2].

Construction of Peptide Libraries and Combinatorial Chemistry

The compound serves as a key building block for generating peptide libraries containing D-amino acids. Such libraries are valuable tools in drug discovery for identifying novel lead compounds with improved pharmacological properties. The commercial availability of H-D-Lys(Boc)-OMe.HCl at high purity (≥98% HPLC) ensures reliable and reproducible library synthesis .

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